
4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid, also known as CTMOC, is a novel compound that has shown promising results in scientific research. This compound has a unique structure that makes it a potential candidate for various applications in the field of medicine and biotechnology.
Wirkmechanismus
The exact mechanism of action of 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid is not yet fully understood. However, it has been suggested that this compound works by inhibiting specific enzymes and pathways that are involved in the development and progression of various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid has various biochemical and physiological effects on the body. This compound has been shown to reduce inflammation, inhibit tumor growth, and improve the overall health of cells and tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid is its unique structure, which makes it a potential candidate for various applications in the field of medicine and biotechnology. However, the limitations of this compound include its low solubility and stability, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are many potential future directions for the study of 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid. Some of these include further research into its mechanism of action, the development of new synthesis methods that improve its solubility and stability, and the exploration of its potential use as a treatment for various diseases.
Conclusion:
In conclusion, 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid is a novel compound that has shown promising results in scientific research. This compound has a unique structure that makes it a potential candidate for various applications in the field of medicine and biotechnology. Further research into 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid could lead to the development of new treatments for various diseases and the advancement of the field of medicine as a whole.
Synthesemethoden
4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid can be synthesized using a multi-step process that involves the reaction of cyclopropylamine, 4-methoxybenzaldehyde, and thiosemicarbazide. The final product is obtained after purification using column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
The unique structure of 4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid has made it a potential candidate for various scientific research applications. This compound has been studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and as a treatment for various other diseases.
Eigenschaften
IUPAC Name |
4-cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-20-11-6-2-9(3-7-11)13-14(15(18)19)21-8-12(17)16(13)10-4-5-10/h2-3,6-7,10,13-14H,4-5,8H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHSHGLMOCVKMFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2C(SCC(=O)N2C3CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclopropyl-3-(4-methoxyphenyl)-5-oxothiomorpholine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

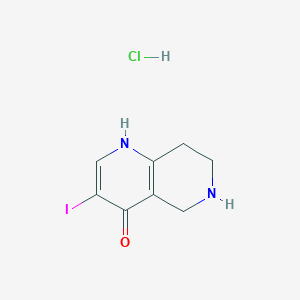
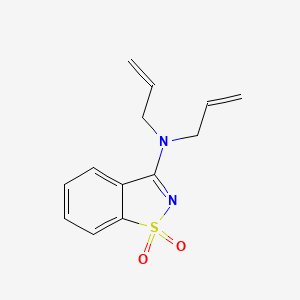
![2-({6-[(4-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2946585.png)

![1-[2-(1,3-Benzodioxol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2946587.png)
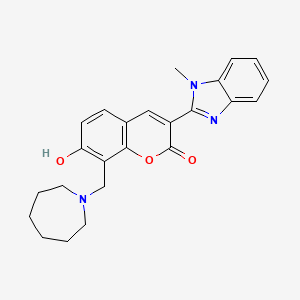


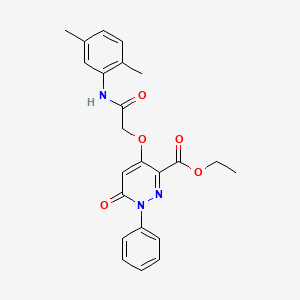
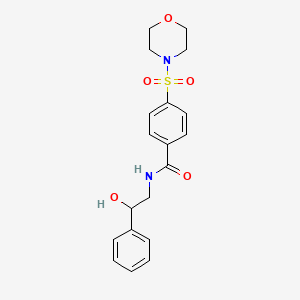
![tert-butyl [3-oxo-6-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetate](/img/structure/B2946599.png)
![4-methyl-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2946600.png)
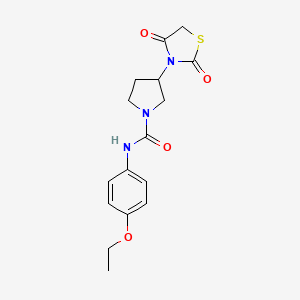
![5H-chromeno[4,3-d]pyrimidin-2-amine](/img/structure/B2946602.png)